6-chloro-1H-indazole-3-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6ClN3O2S |
|---|---|
Molecular Weight |
231.66 g/mol |
IUPAC Name |
6-chloro-2H-indazole-3-sulfonamide |
InChI |
InChI=1S/C7H6ClN3O2S/c8-4-1-2-5-6(3-4)10-11-7(5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13) |
InChI Key |
JIYNGPOSGCKDSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1Cl)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chloro 1h Indazole 3 Sulfonamide and Its Analogues
Strategies for Indazole Ring System Construction and Functionalization
The formation of the indazole core is a critical first step, with numerous methods developed to control the substitution pattern on the bicyclic ring.
Regioselective Synthesis of 6-Chloro-1H-Indazole Core
The preparation of the 6-chloro-1H-indazole scaffold can be achieved through several established cyclization strategies, often starting from appropriately substituted benzene (B151609) derivatives. A common approach involves the cyclization of 2-halobenzonitriles with hydrazine (B178648). For instance, the reaction of 2,4-dichlorobenzonitrile (B1293624) with hydrazine hydrate (B1144303) can lead to the formation of 6-chloro-1H-indazol-3-amine, a key intermediate. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) of the more activated chlorine atom at the 2-position by hydrazine, followed by an intramolecular cyclization of the resulting hydrazinobenzonitrile.
Another versatile method is the Davis-Beirut reaction, which involves the reaction of a 2-nitrobenzylamine with a dehydrating agent to form the indazole ring. For the synthesis of a 6-chloro derivative, a starting material such as 2-amino-5-chlorobenzaldehyde (B1272629) could be transformed into the corresponding N-protected derivative and then cyclized.
Furthermore, the Jacobsen-Katsuki epoxidation of an appropriately substituted styrene, followed by ring-opening and cyclization, represents a potential, albeit more complex, route. The precise regioselectivity to yield the 6-chloro isomer is dependent on the directing effects of the substituents on the starting aromatic precursor. A notable synthesis of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, was achieved from 2,6-dichlorobenzonitrile (B3417380) through a two-step sequence involving regioselective bromination followed by heterocycle formation with hydrazine, highlighting the feasibility of selective functionalization. nih.govresearchgate.net
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2,6-dichlorobenzonitrile | 1. NBS, H2SO4; 2. Hydrazine hydrate | 7-bromo-4-chloro-1H-indazol-3-amine | 38-45% (overall) | nih.govresearchgate.net |
| 3-bromo-6-chloro-2-fluorobenzonitrile | Hydrazine | 3-amino-6-chloro-indazole | 90% | nih.gov |
Introduction of Substituents at Indazole Ring Positions
Once the indazole core is formed, further functionalization can be achieved. The introduction of various substituents at different positions of the indazole ring is crucial for creating analogues of 6-chloro-1H-indazole-3-sulfonamide. Halogenation is a common strategy to introduce a handle for further cross-coupling reactions. For example, direct bromination of 4-chloro-1H-indazol-3-amine with N-bromosuccinimide (NBS) has been shown to yield the 7-bromo-4-chloro-1H-indazol-3-amine, demonstrating the ability to selectively functionalize the benzene ring of the indazole system. nih.gov
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, are powerful tools for introducing carbon-carbon and carbon-nitrogen bonds at halogenated positions of the indazole ring. This allows for the synthesis of a wide array of substituted indazole derivatives.
Sulfonamide Moiety Introduction and Modification
The introduction of the sulfonamide group is a key step in the synthesis of the target compound and its analogues. This can be achieved through direct sulfonylation or via multi-step sequences.
Direct Sulfonylation Reactions
Direct C-H sulfonylation of the indazole ring at the 3-position is an attractive and atom-economical approach. Electrochemical methods have been developed for the regioselective C3-H sulfonylation of 2H-indazoles. nih.govresearchgate.netconsensus.app This technique utilizes sulfonyl hydrazides as the sulfonyl source and proceeds under transition-metal- and external oxidant-free conditions. While this has been demonstrated for 2H-indazoles, its application to 1H-indazoles like 6-chloro-1H-indazole would require careful optimization of the reaction conditions to control the regioselectivity. The proposed mechanism involves the electrochemical generation of a sulfonyl radical, which then attacks the electron-rich C3 position of the indazole.
A novel approach for the direct C-H sulfonylation of N-heteroaromatics involves activation with triflic anhydride (B1165640) (Tf2O) followed by the addition of a sulfinate salt. ontosight.ai This one-pot protocol could potentially be adapted for the C3-sulfonylation of 6-chloro-1H-indazole.
| Substrate | Reagents and Conditions | Product | Yield | Reference |
| 2H-Indazoles | Sulfonyl hydrazides, electrochemical conditions | 3-Sulfonylated 2H-indazoles | up to 92% | nih.govresearchgate.netconsensus.app |
Multi-Step Synthesis of Sulfonamide Derivatives
A more traditional and often more reliable approach involves a multi-step synthesis. A common strategy is to first introduce an amino group at the desired position, which can then be converted into a sulfonamide.
For the synthesis of this compound, a plausible route involves the synthesis of 6-chloro-1H-indazol-3-amine as a key intermediate. rsc.org This can be achieved, as mentioned earlier, from 2,4-dichlorobenzonitrile. The 3-amino group can then be diazotized using sodium nitrite (B80452) in the presence of a strong acid. The resulting diazonium salt can then be subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) catalyst to yield the corresponding 6-chloro-1H-indazole-3-sulfonyl chloride. nih.gov Finally, treatment of the sulfonyl chloride with ammonia (B1221849) or an appropriate amine would furnish the desired this compound.
An alternative multi-step approach involves the initial halogenation of the 3-position of the 6-chloro-1H-indazole core. The resulting 3-halo-6-chloro-1H-indazole can then be converted to the sulfonamide. For instance, a 3-bromo or 3-iodo derivative could undergo a palladium-catalyzed coupling reaction with a sulfonamide surrogate or be converted to a sulfinate intermediate which is then oxidized.
A reported synthesis of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide demonstrates the feasibility of introducing a sulfonamide group onto a chloro-indazole scaffold, albeit at the 6-position. acs.org This synthesis involved the reduction of a nitro group to an amine, followed by sulfonylation.
| Intermediate | Reagents and Conditions | Product | Reference |
| 6-Chloro-1H-indazol-3-amine | 1. NaNO2, HCl; 2. SO2, CuCl; 3. NH3 | This compound | rsc.orgnih.gov |
| 3-Chloro-6-nitroindazole | 1. SnCl2, Ethanol (B145695); 2. 4-Methoxybenzenesulfonyl chloride, Pyridine | N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide | acs.org |
Advanced Synthetic Techniques and Optimization
Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of this compound and its analogues, often leading to improved efficiency, selectivity, and milder reaction conditions.
As previously mentioned, electrochemical synthesis provides a green and efficient method for direct C-H functionalization, including sulfonylation. nih.govresearchgate.netconsensus.app The optimization of parameters such as electrode material, solvent, supporting electrolyte, and current density is crucial for achieving high yields and regioselectivity.
Photoredox catalysis is another powerful tool for the formation of carbon-heteroatom bonds under mild conditions. A photocatalytic direct C3-amidation of 2H-indazoles has been reported, which could potentially be adapted for sulfonamidation. This method utilizes a photocatalyst to generate a reactive radical intermediate from a suitable precursor.
Microwave-assisted synthesis can significantly accelerate reaction times and improve yields in many of the steps involved, such as the initial indazole ring formation and subsequent cross-coupling reactions. The optimization of reaction parameters like temperature, pressure, and irradiation time is key to leveraging the benefits of microwave heating.
High-throughput experimentation (HTE) can be employed to rapidly screen a wide range of reaction conditions, including catalysts, ligands, bases, and solvents, to identify optimal parameters for each synthetic step. This data-driven approach can accelerate the development of a robust and scalable synthesis for the target compound.
Microwave-Assisted Synthesis Approaches
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering significant advantages over conventional heating methods, including reduced reaction times, increased yields, and enhanced purity. organic-chemistry.orgnih.gov This approach has been successfully applied to the synthesis of both sulfonamides and various indazole derivatives. organic-chemistry.orgjchr.orgresearchgate.net
A general microwave-assisted method for synthesizing sulfonamides involves the reaction of sulfonic acids or their sodium salts with an activating agent, followed by treatment with an amine under microwave irradiation. organic-chemistry.orgnih.gov For instance, a two-step microwave process can be employed: first, a sulfonic acid reacts with 2,4,6-trichloro- organic-chemistry.orgjchr.orgmdpi.com-triazine (TCT) and triethylamine (B128534) in acetone (B3395972) at 80°C for 20 minutes. The resulting intermediate is then treated with an appropriate amine and sodium hydroxide (B78521) at 50°C for 10 minutes, yielding the desired sulfonamide. organic-chemistry.org This method avoids the need to isolate unstable sulfonyl chloride intermediates and simplifies the purification process. organic-chemistry.org
Similarly, microwave irradiation has been utilized for the synthesis of pyrazoline-benzenesulfonamide derivatives, highlighting its applicability in creating complex heterocyclic sulfonamides. nih.gov In one procedure, a solution of para-hydrazinobenzenesulfonamide hydrochloride in ethanol is irradiated, followed by the addition of a chalcone (B49325) derivative and further irradiation to produce the final product. nih.gov These established microwave-assisted protocols provide a viable and efficient pathway for the synthesis of this compound.
Catalyst-Mediated Reactions
Catalysts are crucial in the synthesis of indazole sulfonamides, enabling key bond formations and cyclization steps. Both base and metal catalysts are employed to construct the target molecular framework.
A common strategy involves the sulfonylation of a pre-formed indazole ring. In this approach, a base such as sodium hydride (NaH) is used to deprotonate the indazole nitrogen, forming a more nucleophilic indazole salt. This intermediate is then reacted with a substituted benzenesulfonyl chloride to yield the N-sulfonylated indazole. mdpi.com This method was used to synthesize 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole, demonstrating its utility for creating N-aryl-sulfonyl-indazoles. mdpi.com
Metal-catalyzed reactions offer another versatile route. Palladium catalysts, for example, are used in cyanation reactions to prepare indazole precursors like 1H-indazole-3-carbonitrile from 3-iodo-1H-indazole. orgsyn.org Furthermore, rhodium(III) catalysts can facilitate a formal [4+1] annulation between azobenzenes and aldehydes to construct N-aryl-2H-indazoles. acs.org Copper catalysts have been employed in coupling reactions of 2-halobenzonitriles with hydrazine derivatives to produce substituted 3-aminoindazoles, which can be further functionalized. organic-chemistry.org
"Click Chemistry" Applications in Indazole-Sulfonamide Synthesis
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and selective method for synthesizing complex molecules under mild conditions. researchgate.net This methodology has been applied to the synthesis of indazole-sulfonamide analogues, typically by linking an indazole or sulfonamide moiety to another molecular fragment via a stable triazole ring. nih.govnih.gov
In one application, researchers synthesized a series of 3-chloro-6-nitro-1H-indazole derivatives containing a 1,2,3-triazole ring. nih.gov The key step involved a Cu(I)-catalyzed cycloaddition reaction between an azide-functionalized molecule and an alkyne-functionalized 6-nitroindazole (B21905) precursor. This approach allowed for the regioselective formation of 1,4-disubstituted triazoles in good yields. nih.gov Similarly, Cu(I)-mediated click chemistry has been used to connect a benzenesulfonamide (B165840) pharmacophore containing an azide (B81097) group with various aryl acetylenes, creating a library of benzenesulfonamide-triazole hybrids. nih.gov These examples underscore the modularity and efficiency of click chemistry in expanding the structural diversity of indazole-sulfonamide analogues.
Purification and Characterization of Synthesized Compounds
Following synthesis, rigorous purification and structural confirmation are essential to ensure the identity and purity of this compound and its analogues. This is typically achieved through a combination of chromatographic and spectroscopic techniques.
Chromatographic Separation Techniques
Chromatography is the cornerstone of purification in the synthesis of indazole sulfonamides. Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions, allowing for a quick assessment of the consumption of starting materials and the formation of products. jchr.orgmdpi.com
For the isolation and purification of the final compounds, silica (B1680970) gel column chromatography is the most frequently reported method. mdpi.commdpi.comnih.gov In this technique, the crude reaction mixture is passed through a column packed with silica gel, and a solvent system (eluent) of appropriate polarity is used to separate the desired compound from impurities and unreacted starting materials. For instance, analogues have been purified using eluents such as dichloromethane/ethyl acetate (B1210297) or ethyl acetate/hexane mixtures. mdpi.comnih.gov High-performance liquid chromatography (HPLC) is also employed for the final analysis of sulfonamides. fao.org
Spectroscopic Elucidation (NMR, IR, HRMS)
Once purified, the molecular structure of the synthesized compounds is elucidated using a suite of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural determination. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. mdpi.commdpi.com For instance, in the ¹H NMR spectrum of an indazole sulfonamide analogue, protons on the aromatic rings typically appear as signals in the range of 6.8 to 8.9 ppm. mdpi.com In the case of a 6-chloro-1-(4-methoxyphenyl)-1H-indazole derivative, the proton at position 7 of the indazole ring (adjacent to the chlorine) appears as a singlet or a narrow doublet, while the other indazole protons show characteristic doublet or doublet of doublets splitting patterns. acs.org
Infrared (IR) spectroscopy is used to identify the presence of key functional groups. The sulfonamide group (SO₂NH) gives rise to characteristic strong absorption bands. The sulfonyl (SO₂) stretching vibrations are typically observed in two regions: around 1356-1345 cm⁻¹ (asymmetric stretch) and 1174-1170 cm⁻¹ (symmetric stretch). mdpi.comjst.go.jp The N-H stretch of the sulfonamide and the indazole ring appears in the region of 3426-3353 cm⁻¹. mdpi.com The aromatic C-H stretching vibrations are observed around 3100 cm⁻¹. mdpi.com
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the synthesized molecule, which allows for the confirmation of its elemental composition and molecular formula. mdpi.comnih.govmdpi.com For example, the HRMS data for methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate was found to be 316.0613 [M]⁺, which corresponds to the calculated mass of 316.0615 for the molecular formula C₁₆H₁₃ClN₂O₃. acs.org This high level of accuracy is critical for unequivocally verifying the identity of a newly synthesized compound.
Table 1: Representative Spectroscopic Data for a 6-Chloro-Indazole Analogue (Data based on Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate) acs.org
| Technique | Observed Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.23 (d, J = 8.7 Hz, 1H), 7.61–7.57 (m, 3H), 7.33 (dd, J = 8.7, 1.7 Hz, 1H), 7.07 (d, J = 8.9 Hz, 2H), 4.06 (s, 3H), 3.90 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ 162.7, 159.6, 140.9, 136.4, 134.1, 131.7, 125.6, 124.7, 123.3, 122.7, 114.8, 110.6, 55.7, 52.3 |
| IR (cm⁻¹) | 3014, 2954, 1734, 1706, 1609, 1517, 1484, 1256, 1178, 824, 789 |
| HRMS (EI) | Calculated for C₁₆H₁₃ClN₂O₃ [M]⁺: 316.0615, Found: 316.0613 |
Preclinical Pharmacological Evaluation of Indazole Sulfonamide Derivatives
Anticancer Activity Studies
The quest for more effective and selective anticancer agents has led to the extensive investigation of indazole-based compounds. The 6-chloro-1H-indazole-3-sulfonamide framework is of particular interest due to the combined pharmacophoric features of the indazole ring and the sulfonamide group, both of which are present in numerous clinically approved drugs.
In Vitro Antiproliferative Assays against Cancer Cell Lines
Derivatives of N-(indazolyl)benzenesulfonamide have demonstrated notable antiproliferative effects across various human cancer cell lines. For instance, a series of N-(6(4)-indazolyl)benzenesulfonamides were assessed for their in vitro activity against human ovarian carcinoma (A2780), human lung adenocarcinoma (A549), and murine leukemia (P388) cell lines. nih.gov Among the tested compounds, certain sulfonamide derivatives displayed significant antiproliferative activity, with IC₅₀ values in the low micromolar range. nih.gov Specifically, compounds designated as 2c and 3c in the study were particularly potent, with IC₅₀ values ranging from 0.50 ± 0.09 to 1.83 ± 0.52 μM and 0.58 ± 0.17 to 5.83 ± 1.83 μM, respectively. nih.gov
Similarly, a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides, which share the indazole core, were evaluated against a panel of 60 human cancer cell lines. nih.gov Two compounds from this series, 10d and 10e, exhibited potent growth inhibition, with IC₅₀ values below 1 μM in many cell lines and as low as 0.0153 μM in the SR leukemia cell line. nih.gov These findings underscore the potential of the indazole scaffold in designing effective anticancer agents. While direct data for this compound is not extensively available, the activity of these closely related analogs suggests a promising area for further investigation.
Table 1: Antiproliferative Activity of Selected Indazole-Sulfonamide Derivatives
| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Compound 2c * | A2780 (Ovarian) | 0.50 ± 0.09 | nih.gov |
| A549 (Lung) | 1.83 ± 0.52 | nih.gov | |
| P388 (Leukemia) | 0.80 ± 0.15 | nih.gov | |
| Compound 3c * | A2780 (Ovarian) | 0.58 ± 0.17 | nih.gov |
| A549 (Lung) | 5.83 ± 1.83 | nih.gov | |
| P388 (Leukemia) | 1.00 ± 0.21 | nih.gov | |
| Compound 10d ** | SR (Leukemia) | 0.0153 | nih.gov |
| Compound 10e ** | Various | < 1 | nih.gov |
*N-(indazolyl)benzenesulfonamide derivative **3-amino-N-phenyl-1H-indazole-1-carboxamide derivative
Investigation of Protein Kinase Inhibition (e.g., MAPK1, JAK3, ROCK1)
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Indazole derivatives have been widely explored as protein kinase inhibitors. google.com
MAPK1: Mitogen-activated protein kinase 1 (MAPK1) is a key component of the RAS-RAF-MEK-ERK signaling pathway, which is often hyperactivated in cancer. Molecular docking studies of a synthesized indazole-based sulfonamide, 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole, have suggested a strong binding affinity for MAPK1, indicating its potential as a MAPK1 inhibitor. mdpi.com
JAK3: Janus kinases (JAKs) are a family of tyrosine kinases involved in cytokine signaling. Overexpression of JAK3 has been linked to certain leukemias. While specific data for this compound is not available, the broader class of indazole derivatives has been investigated as JAK inhibitors. nih.gov
ROCK1: Rho-associated coiled-coil containing protein kinase 1 (ROCK1) is involved in cellular processes such as adhesion and motility, and its inhibition is a potential therapeutic strategy. A study on N-substituted prolinamido indazole derivatives identified them as potent Rho-kinase inhibitors. nih.gov Molecular docking of a racemic mixture of one such derivative with ROCK1 revealed key hydrogen bond interactions with the kinase. nih.gov
Modulation of Apoptotic Pathways (e.g., Mcl-1 Inhibition)
Evasion of apoptosis is a critical mechanism for cancer cell survival. Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family, and its overexpression is associated with tumor progression and resistance to chemotherapy. nih.gov Inhibition of Mcl-1 is therefore a promising strategy to induce cancer cell death.
Certain N-(indazolyl)benzenesulfonamide derivatives have been shown to trigger apoptosis by upregulating the expression of pro-apoptotic markers such as p53 and Bax. nih.gov Furthermore, some of these compounds were observed to cause a cell cycle block in the G2/M phase. nih.gov
While direct inhibition of Mcl-1 by this compound has not been explicitly documented, the development of small molecule Mcl-1 inhibitors is an active area of research. nih.gov The ability of related indazole compounds to induce apoptosis suggests that they may, directly or indirectly, modulate the activity of anti-apoptotic proteins like Mcl-1. nih.gov The combination of Mcl-1 inhibitors with other targeted therapies has shown synergistic effects in reducing tumor growth. nih.gov
Enzyme Inhibition Studies
Beyond their anticancer properties, indazole-sulfonamides have been evaluated for their ability to inhibit various enzymes implicated in a range of physiological and pathological processes.
Carbonic Anhydrase Isoform Inhibition Profile (hCA I, II, IV, IX, XII)
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Several CA isoforms are involved in physiological processes, and their inhibition has therapeutic applications. The sulfonamide group is a well-established zinc-binding group for CA inhibitors.
Studies on benzenesulfonamides incorporating pyrazole (B372694) and pyridazinecarboxamide moieties have demonstrated isoform-selective inhibition of human carbonic anhydrases (hCA). nih.gov For instance, certain compounds showed potent inhibition against the cytosolic isoforms hCA I and hCA II, as well as the transmembrane, tumor-associated isoforms hCA IX and hCA XII. nih.gov The inhibition constants (Ki) for some of these derivatives were in the nanomolar range. nih.govnih.gov Specifically, some indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids were found to be highly potent inhibitors of hCA I, with Ki values significantly lower than the standard drug acetazolamide. nih.gov Other compounds in the same study showed efficient inhibition of hCA XII. nih.gov
Table 2: Carbonic Anhydrase Inhibition by Selected Sulfonamide Derivatives
| Compound | Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |
|---|---|---|---|
| Compound 6d * | hCA I | 18.8 | nih.gov |
| Compound 6q * | hCA I | 38.3 | nih.gov |
| Compound 6e * | hCA I | 50.4 | nih.gov |
| Compound 6o * | hCA XII | 10.0 | nih.gov |
| Compound 6m * | hCA XII | 21.5 | nih.gov |
| Compound 6f * | hCA XII | 41.9 | nih.gov |
| Compound 15 ** | hCA II | Potent Inhibition | nih.gov |
| Compound 15 ** | hCA IX | 6.1 | nih.gov |
| Compound 4c ** | hCA IX | 8.5 | nih.gov |
*Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrid **Benzenesulfonamide (B165840) with pyrazolecarboxamide moiety
Glycosidase and Urease Inhibition Assays (e.g., α-amylase, α-glucosidase)
α-Amylase and α-Glucosidase Inhibition: The inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, is a key therapeutic approach for managing type 2 diabetes. While specific data on this compound is not available, a study on 6-chloro-2-methoxyacridine (B15215803) linked to triazole derivatives demonstrated potent α-glucosidase inhibitory activity. nih.gov The most potent compound in this series exhibited an IC₅₀ value of 98.0 ± 0.3 μM, which was significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ = 750.0 ± 10.5 μM). nih.gov This suggests that the presence of a chloro-substituted aromatic ring can be beneficial for α-glucosidase inhibition.
Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for some pathogenic bacteria. The inhibition of urease is a target for the treatment of infections caused by these bacteria. While specific studies on the urease inhibitory activity of this compound are lacking, sulfonamide-containing compounds are known to be investigated as urease inhibitors.
Dihydropteroate (B1496061) Synthase (DHPS) and Other Metabolic Enzyme Inhibition
Sulfonamides as a chemical class are well-established as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway of many microorganisms. researchgate.net This enzyme catalyzes the reaction between para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate to form dihydropteroate, a precursor to folic acid. By mimicking the structure of PABA, sulfonamides bind to the active site of DHPS, thereby halting the production of essential folic acid and inhibiting microbial growth and replication. researchgate.netscispace.com This bacteriostatic mechanism of action has been the foundation of their use as antimicrobial agents for decades. researchgate.net
While this is the general mechanism for the sulfonamide class, specific inhibitory data (such as IC₅₀ values) for this compound against dihydropteroate synthase are not detailed in the reviewed scientific literature. Research on other sulfonamide derivatives continues to explore their potential as inhibitors of various metabolic enzymes. nih.govmdpi.com
Autotaxin Inhibition Studies
Currently, there is no available scientific literature or preclinical data regarding the specific inhibitory activity of this compound against the enzyme autotaxin (ATX).
Bacterial Enzyme Inhibition (e.g., DNA gyrase, DapE)
Beyond the classical inhibition of folate synthesis, research has explored the potential of sulfonamide derivatives to inhibit other essential bacterial enzymes, presenting novel mechanisms for antibiotic action.
DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a validated target for antibiotics like fluoroquinolones. nih.gov Studies have revealed that novel sulfonamide derivatives can act as allosteric inhibitors of DNA gyrase. For instance, a class of isoquinoline (B145761) sulfonamides has demonstrated potent inhibition of E. coli DNA gyrase with an IC₅₀ value in the nanomolar range. nih.gov These compounds bind to a site distinct from fluoroquinolones and uniquely inhibit the enzyme's supercoiling and relaxation activities by preventing DNA cleavage, a mechanism that circumvents existing fluoroquinolone resistance. nih.gov While these findings highlight the potential of the sulfonamide scaffold to target DNA gyrase, specific inhibitory data for this compound against this enzyme has not been reported.
DapE Inhibition: The enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is a crucial component of the lysine (B10760008) biosynthesis pathway in most bacteria and represents an attractive target for new antibiotics. nih.gov A high-throughput screening campaign identified indoline (B122111) sulfonamide derivatives as inhibitors of DapE. nih.gov Subsequent structure-activity relationship (SAR) studies on N-acetyl-5-halo-6-sulfonamide indolines, which share structural motifs with indazoles, have been conducted. Although the initial hits were modest inhibitors, this research provides a foundation for developing more potent DapE inhibitors based on related heterocyclic sulfonamide scaffolds. nih.govosti.gov Specific studies on the DapE inhibitory activity of this compound are not currently available.
| Enzyme Target | Inhibitor Class | Specific Compound Example | IC₅₀ Value | Source |
| DNA Gyrase (E. coli) | Isoquinoline Sulfonamide | LEI-800 | 103 nM | nih.gov |
| DapE | Indoline Sulfonamide | Isopentyl sulfonamide 4 | >200 µM | nih.gov |
| DapE | Indoline Sulfonamide | Piperidine sulfonamide 9i | 130 µM | nih.gov |
Antimicrobial Activity Investigations
The antimicrobial potential of indazole and sulfonamide derivatives has been a subject of significant research interest. mdpi.comnih.gov The following subsections summarize the known efficacy of related compounds against various microbial classes.
Spectrum and Efficacy Against Gram-Positive Bacterial Strains
Sulfonamides historically exhibit broad-spectrum activity, which includes efficacy against various Gram-positive bacteria. nih.gov Derivatives are known to be active against pathogens like Staphylococcus aureus. nih.gov For example, studies on N-(thiazol-2-yl)benzenesulfonamide derivatives have demonstrated potent antibacterial activity. One such derivative with an isopropyl substitution showed a low Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL against S. aureus. rsc.org Other research has confirmed the activity of different sulfonamide derivatives against clinical isolates of S. aureus, with some compounds showing strong inhibitory effects. nih.gov
| Bacterial Strain | Compound Class | MIC (µg/mL) | Source |
| Staphylococcus aureus | N-(thiazol-2-yl)benzenesulfonamide derivative | 3.9 | rsc.org |
| Bacillus subtilis | N-(thiazol-2-yl)benzenesulfonamide derivative | Not Specified (Active) | rsc.org |
| S. aureus ATCC 29213 | Sulfonamide Derivative I | 32 | nih.gov |
| S. aureus ATCC 29213 | Sulfonamide Derivative II | 64 | nih.gov |
Spectrum and Efficacy Against Gram-Negative Bacterial Strains
The efficacy of sulfonamides extends to certain Gram-negative bacteria, including species like Escherichia coli, Klebsiella, and Salmonella. researchgate.net However, resistance is noted in species such as Pseudomonas aeruginosa and Serratia. researchgate.netnih.gov Research into novel sulfonamide hybrids has shown promising results. For instance, an N-(thiazol-2-yl)benzenesulfonamide derivative displayed an MIC of 3.9 µg/mL against Achromobacter xylosoxidans. rsc.org This indicates that modern derivatives can possess potent activity against challenging Gram-negative pathogens. rsc.org While these studies on related compounds are informative, specific MIC values for this compound against Gram-negative strains have not been documented in the available literature.
| Bacterial Strain | Compound Class | MIC (µg/mL) | Source |
| Achromobacter xylosoxidans | N-(thiazol-2-yl)benzenesulfonamide derivative | 3.9 | rsc.org |
| Escherichia coli | N-(thiazol-2-yl)benzenesulfonamide derivative | Inactive at low µM | rsc.org |
Antifungal Efficacy Against Pathogenic Fungi
In addition to antibacterial properties, some sulfonamide compounds have demonstrated activity against pathogenic fungi. nih.gov The class has shown inhibitory effects against organisms such as Pneumocystis carinii (now Pneumocystis jirovecii). researchgate.net However, reports on the antifungal spectrum are less common than those on antibacterial activity. One study noted that certain sulfonamide derivatives did not show significant inhibitory effects against the yeast Candida albicans or the mold Aspergillus niger. nih.gov Specific data on the antifungal efficacy and spectrum of this compound is not available in the current body of scientific literature.
Receptor and Ion Channel Modulation
Indazole-sulfonamide derivatives have been investigated as allosteric antagonists of the CC-chemokine receptor 4 (CCR4), a receptor implicated in inflammatory responses. nih.govacs.org Research into a series of indazole arylsulfonamides has elucidated key structure-activity relationships (SAR) for CCR4 antagonism. nih.gov
In these studies, substitutions at various positions of the indazole ring were explored. It was found that only small groups were well-tolerated at the C5, C6, and C7 positions, with analogues substituted at the C6 position being preferred. nih.govacs.org The nature of the substituent on the sulfonamide nitrogen (N3-position) was also critical, with 5-chlorothiophene-2-sulfonamide (B1586055) identified as a potent group. nih.govacs.org Furthermore, the N1 position of the indazole ring was a key site for modification to optimize potency and pharmacokinetic properties. nih.govnih.govkisti.re.kr
One of the most potent compounds identified from these studies was GSK2239633A, which incorporates key structural features optimized for CCR4 antagonism. nih.govacs.org These aryl sulfonamide antagonists were found to bind to an intracellular allosteric site on the CCR4 receptor. nih.govacs.org
Table 1: Structure-Activity Relationship of Indazole Arylsulfonamides as CCR4 Antagonists
| Position on Indazole Ring | Preferred Substituent for Potency | Reference |
|---|---|---|
| C4 | Methoxy (B1213986) or hydroxyl groups | nih.govacs.org |
| C5, C7 | Small groups | nih.govacs.org |
| C6 | Small groups (preferred over C5, C7) | nih.govacs.org |
| N1 | meta-substituted benzyl (B1604629) groups with an α-amino-3-[(methylamino)acyl]-group | nih.govacs.org |
This table summarizes the general structure-activity relationships for a series of indazole arylsulfonamides and does not represent the specific activity of this compound.
The voltage-gated sodium channel NaV1.7 has been identified as a significant target for the development of novel analgesics due to its critical role in pain signaling. nih.govnih.gov Indazole-sulfonamide derivatives have emerged as a promising class of NaV1.7 inhibitors. nih.govgoogle.comwipo.int
Research has led to the discovery of indole- and indazole-acylsulfonamides as potent and selective inhibitors of NaV1.7. nih.gov These compounds have demonstrated efficacy in preclinical models of inflammatory and neuropathic pain. nih.gov The aryl sulfonamide moiety is a common feature in many reported selective NaV1.7 inhibitors. nih.gov
The mechanism of action for some of these inhibitors involves interaction with the voltage-sensing domain 4 (VSD4) of the NaV1.7 channel. nih.gov Cryo-electron microscopy studies have revealed that different classes of sulfonamide inhibitors can bind to distinct, yet overlapping, pockets within the VSD4 domain, providing a basis for the rational design of new, potent, and selective inhibitors. nih.gov For instance, aryl- and acylsulfonamide inhibitors have been shown to engage the NaV1.7-VSD4 through different binding modes. nih.gov
Optimization of the sulfonamide scaffold has led to the identification of compounds with nanomolar inhibitory potency against NaV1.7 and high selectivity over other sodium channel isoforms. acs.org For example, a series of atropisomeric quinolinone sulfonamide inhibitors of NaV1.7 demonstrated robust activity in preclinical models of pain and itch. acs.org
Table 2: Examples of Indazole and Related Sulfonamide Derivatives as NaV1.7 Inhibitors
| Compound Class | Key Structural Features | Finding | Reference |
|---|---|---|---|
| 3-Aryl-indazole derivatives | Acylsulfonamide side chain | Potent and selective NaV1.7 inhibitors, efficacious in mouse pain models. | nih.gov |
| Aryl sulfonamides with ethanoanthracene core | Aryl sulfonamide moiety | Potent inhibition of NaV1.7 channels with high selectivity over NaV1.5. | nih.gov |
This table provides examples of broader classes of indazole and related sulfonamide derivatives investigated as NaV1.7 inhibitors and does not detail the specific activity of this compound.
Structure Activity Relationship Sar and Lead Optimization
Elucidation of Key Pharmacophoric Features within the Indazole-Sulfonamide Scaffold
The indazole-sulfonamide scaffold is characterized by several key pharmacophoric features that are crucial for its biological interactions. The indazole core itself is a bicyclic aromatic heterocycle that can engage in various non-covalent interactions with biological targets. nih.gov The sulfonamide group (—SO₂NH—) is a particularly important functional group. It is a hydrogen bond donor and acceptor, enabling it to form critical interactions with protein residues. nih.gov Furthermore, the sulfonamide moiety is often considered a bioisostere of a carboxylic acid group, offering advantages such as improved metabolic stability, reduced toxicity, and better passive diffusion across biological membranes. mdpi.com The combination of the rigid indazole ring and the versatile sulfonamide linker provides a foundational structure for the development of targeted therapeutic agents.
Impact of Substituent Modifications on Biological Activity and Selectivity
Systematic modification of substituents on the indazole ring and the sulfonamide group has been a key strategy to modulate the potency and selectivity of these compounds.
The presence and position of halogen atoms, such as the chloro group in 6-chloro-1H-indazole-3-sulfonamide, significantly influence the compound's activity profile. In the context of CC-chemokine receptor 4 (CCR4) antagonists, substitutions at the C6 position of the indazole ring were found to be preferred over other positions. acs.org For instance, the synthesis of 6-fluoro analogues has been explored in SAR studies. acs.org In a different context, studies on 3-chloro-6-nitro-1H-indazole derivatives have demonstrated their potential as antileishmanial agents, where the chloro and nitro groups are key to their activity. nih.gov The electronic and steric properties of halogens can modulate binding affinity, metabolic stability, and pharmacokinetic properties. For example, moving a 3-chloro substituent to the para-position in a related scaffold resulted in a significant change in inhibitory activity. dntb.gov.ua
Modifications to the aromatic rings within the indazole-sulfonamide structure are critical for optimizing biological activity. For CCR4 antagonists, it was found that methoxy- or hydroxyl-containing groups at the C4 position of the indazole were more potent. acs.org Furthermore, the nature of the substituent on the sulfonamide's aryl group is paramount. A 5-chlorothiophene-2-sulfonamide (B1586055) moiety attached to the indazole N3 position was identified as the most potent in one series of CCR4 antagonists. acs.org Research into dual MCL-1/BCL-2 inhibitors involved the development of a family of N2-substituted indazole-3-acylsulfonamides, showcasing the importance of substitutions at this position. nih.gov The introduction of various substituted aryl or aliphatic amines to an indazole-3-carboxamide core has also been a common strategy to generate libraries of compounds for biological screening. researchgate.net
Table 1: Impact of Substitutions on CCR4 Antagonist Activity
| Position | Favorable Substituents | Reference |
|---|---|---|
| Indazole C4 | Methoxy (B1213986), Hydroxyl | acs.org |
| Indazole C6 | Small groups preferred | acs.org |
| Indazole N1 | meta-substituted benzyl (B1604629) groups | acs.org |
| Sulfonamide N3 | 5-chlorothiophene-2-sulfonamide | acs.org |
Positional Isomerism and Activity Modulation
The specific arrangement of substituents and the point of attachment on the indazole ring, known as positional isomerism, can have a profound effect on biological activity. For example, research on M1 positive allosteric modulators (PAMs) revealed that regioisomeric N-methyl indazoles had a dramatic impact on activity. researchgate.net The position of substituents on the indazole's benzene (B151609) ring is also crucial; for CCR4 antagonists, small groups were tolerated at positions C5, C6, and C7, with C6-substituted analogues being the most favorable. acs.org
Furthermore, the substitution pattern on the indazole nitrogen atoms (N1 vs. N2) is a key determinant of activity. Depending on the reaction conditions, alkylation of the indazole ring can lead to a mixture of N1 and N2 isomers. acs.org In some synthetic routes, conditions have been optimized to produce the N1 isomer exclusively, with its formation confirmed by advanced spectroscopic techniques like NOESY NMR. mdpi.com A study involving a related scaffold demonstrated that shifting a chloro substituent from one position to another on an aromatic ring led to a tenfold change in the IC₅₀ value, highlighting the sensitivity of activity to positional changes. dntb.gov.ua
Table 2: Effect of Positional Isomerism on Biological Activity
| Compound Series | Isomeric Variation | Observed Effect | Reference |
|---|---|---|---|
| M1 PAMs | N-Me indazole regioisomers | Profound effect on activity | researchgate.net |
| CCR4 Antagonists | Substitution at C5, C6, C7 | C6 analogues preferred | acs.org |
| Various | N1 vs. N2 alkylation | Different biological profiles | acs.org |
| Kinase Inhibitors | Chloro substituent position | 10-fold change in IC₅₀ | dntb.gov.ua |
Scaffold Hopping and Bioisosteric Replacements in Indazole-Sulfonamide Design
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties. A notable example is the successful scaffold hop from an indole (B1671886) core to an indazole framework, which transformed a selective Mcl-1 inhibitor into a dual Mcl-1/Bcl-2 inhibitor. nih.govrsc.org This demonstrates that the indazole can serve as an effective replacement for the indole scaffold while maintaining or altering the biological activity profile in a desirable way. nih.gov
The indazole ring itself is often used as a bioisostere for other chemical groups. For instance, it has been successfully employed as a bioisosteric replacement for catechol and phenol (B47542) moieties. google.comgoogle.comnih.gov This strategy can be used to circumvent issues like rapid glucuronidation that can occur with phenolic compounds, thereby improving the metabolic profile. nih.gov The sulfonamide group within the indazole-sulfonamide structure can also be considered a bioisostere for a carboxylic acid, offering potential improvements in physicochemical and pharmacokinetic properties. mdpi.com These advanced design strategies allow chemists to explore new chemical space and optimize drug-like properties. cambridgemedchemconsulting.comnih.gov
Computational and Theoretical Chemistry Applications
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a drug candidate.
Analysis of Binding Modes and Interaction Networks (Hydrogen Bonding, Hydrophobic Interactions)
Molecular docking studies on indazole sulfonamides, including analogs of 6-chloro-1H-indazole-3-sulfonamide, have been pivotal in understanding their inhibitory mechanism against various enzymes, particularly carbonic anhydrases (CAs). These enzymes are significant targets for various therapeutic areas.
Docking simulations reveal that the sulfonamide group of these compounds typically coordinates with the zinc ion in the active site of carbonic anhydrases. nih.govnih.gov The nitrogen atom of the deprotonated sulfonamide group is predicted to form a strong ionic bond with the Zn(II) ion. nih.gov Furthermore, the indazole ring and its substituents engage in a network of interactions with the surrounding amino acid residues.
Hydrogen bonds are critical for the stability of the ligand-protein complex. For instance, the sulfonamide oxygens often form hydrogen bonds with the backbone amide of key residues like Thr199 in the active site of human carbonic anhydrase II (hCA II). The indazole nitrogen atoms can also act as hydrogen bond donors or acceptors, further anchoring the molecule in the binding pocket.
A representative summary of interactions for a generic indazole sulfonamide with a target protein is presented in Table 1.
| Interaction Type | Interacting Ligand Moiety | Potential Interacting Protein Residues |
| Ionic Interaction | Sulfonamide (deprotonated) | Zn(II) ion |
| Hydrogen Bonding | Sulfonamide Oxygens, Indazole N-H | Thr199, His94, Gln92 |
| Hydrophobic Interactions | Chloro-indazole Ring | Val121, Leu198, Trp209 |
| Pi-Pi Stacking | Indazole Ring | His94, Trp5 |
Table 1: Predicted Interaction Networks for Indazole Sulfonamides in Carbonic Anhydrase II Active Site. This table illustrates the common types of molecular interactions observed in docking simulations of indazole sulfonamides with carbonic anhydrase II.
Virtual Screening for Novel Indazole-Sulfonamide Hits
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov The indazole-sulfonamide scaffold has been utilized in virtual screening campaigns to discover novel inhibitors for various targets.
By using the known binding mode of existing indazole sulfonamides, computational models can be built to screen vast virtual libraries for compounds that fit the pharmacophoric requirements of the target's active site. This approach accelerates the identification of new hit compounds with potentially improved potency and selectivity. For example, virtual screening could be employed to find new indazole-sulfonamide derivatives with enhanced activity against specific cancer-related targets or pathogens.
Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformational Dynamics
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations are used to assess the stability of the predicted binding mode and to explore the conformational changes that may occur upon ligand binding.
For indazole derivatives, MD simulations have been employed to confirm the stability of the ligand within the active site of its target. scispace.com A study on indazole derivatives as HIF-1α inhibitors demonstrated that the most potent compound remained stable in the active site throughout the simulation. scispace.com The root-mean-square deviation (RMSD) of the protein and ligand atoms are monitored to assess the stability of the complex. A stable RMSD suggests that the ligand has found a favorable and stable binding conformation.
MD simulations can also reveal the dynamic nature of the interactions. For instance, the strength and duration of hydrogen bonds and the fluctuations in hydrophobic contacts can be analyzed to provide a more detailed understanding of the binding event. This information is invaluable for the rational design of more potent and specific inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.
Derivation of Predictive Models from Molecular Descriptors
QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).
For indazole and sulfonamide derivatives, QSAR studies have been conducted to identify the key physicochemical properties that govern their biological activity. researchgate.netnih.govresearchgate.net Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used to build the QSAR models. A successful QSAR model can be represented by an equation that links the biological activity (e.g., IC50) to a combination of molecular descriptors. For example, a QSAR study on a series of sulfonamide derivatives might reveal that the inhibitory activity is positively correlated with the hydrophobicity (logP) and negatively correlated with the molecular weight. researchgate.net
Identification of Structural Determinants for Potency
The primary goal of QSAR modeling is to identify the structural features that are crucial for the biological activity of a compound. The developed QSAR models can highlight which parts of the molecule are important for its potency.
For the this compound scaffold, a QSAR study could reveal the importance of the chloro substituent at the 6-position of the indazole ring. The model might indicate that electron-withdrawing groups at this position enhance activity. Similarly, the model could suggest that modifications to the sulfonamide group or the N1 position of the indazole ring could lead to more potent compounds. These insights guide the synthesis of new analogs with improved therapeutic potential. For instance, a QSAR study on indole (B1671886) derivatives bearing sulfonamides identified that a para-phenoxy substitution with a methoxy (B1213986) group led to higher inhibitory activity against aromatase. researchgate.net
A hypothetical QSAR data table for a series of indazole sulfonamides is shown below.
| Compound | Biological Activity (pIC50) | LogP | Molecular Weight | Dipole Moment |
| Analog 1 | 6.5 | 2.1 | 230 | 3.2 |
| Analog 2 | 7.2 | 2.8 | 250 | 3.5 |
| Analog 3 | 5.9 | 1.5 | 210 | 2.9 |
| This compound | (Predicted) | (Calculated) | (Calculated) | (Calculated) |
Table 2: Hypothetical QSAR Data for Indazole Sulfonamides. This table illustrates the type of data used to build a QSAR model, where biological activity is correlated with various molecular descriptors.
In Silico Pharmacokinetic Predictions (ADMET Analysis)
In the process of drug discovery, the in silico prediction of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is a critical step. mdpi.com This computational screening helps to identify candidates with favorable pharmacokinetic properties and minimize the likelihood of late-stage failures in clinical trials. mdpi.comnih.gov
A molecule's "drug-likeness" is a qualitative concept used to evaluate its potential to be an effective drug. This is often assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular properties that influence oral bioavailability. ijcrt.orgdrugbank.com These properties include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. drugbank.com While specific data for this compound is not available, analysis of closely related indazole-sulfonamide derivatives provides insight into the expected properties of this class of compounds.
Computational tools are widely used to calculate these physicochemical properties. For instance, studies on various indazole-sulfonamides have shown that they often exhibit good drug-like characteristics. mdpi.comijcrt.org
Table 1: Predicted Physicochemical Properties and Drug-Likeness of Representative Indazole-Sulfonamide Derivatives
| Compound | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Drug-Likeness Score |
|---|---|---|---|---|---|
| 2-Chloro-N-(1H-indazol-4-yl)-5-methoxybenzenesulfonamide mdpi.com | 353.78 | 3.28 | 2 | 5 | -0.80 |
| 1-((2,5-Dimethoxyphenyl)sulfonyl)-1H-indazol-5-amine mdpi.com | 333.37 | 2.50 | 1 | 6 | -2.04 |
This table presents data for structurally related compounds to illustrate the typical properties of indazole-sulfonamides. Data for this compound is not explicitly available in the cited literature.
Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a key pharmacokinetic parameter. nih.gov In silico models, including machine learning and physiologically-based pharmacokinetic (PBPK) models, are employed to predict oral bioavailability directly from a compound's chemical structure. nih.gov These models consider factors like gastrointestinal absorption and first-pass metabolism. For many small molecules, a bioavailability of over 50% is often considered favorable. While specific bioavailability predictions for this compound are not publicly documented, the favorable drug-likeness parameters of related compounds suggest a reasonable potential for oral bioavailability.
For sulfonamide-containing compounds, metabolism can occur through various pathways, including hydroxylation of the amine group. nih.gov Recent studies have also highlighted that amino H-abstraction by CYP enzymes can lead to coupling or fragmentation of sulfonamide antibiotics. nih.gov Understanding these metabolic pathways is essential, as some can lead to the formation of reactive metabolites. Computational approaches, often in synergy with experimental assays, help in mapping these metabolic profiles early in the drug discovery process. nih.gov The metabolic stability of indazole-sulfonamides is a key area of investigation to ensure that they are not rapidly cleared from the body, which would limit their therapeutic efficacy.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. researchgate.netnih.gov By calculating the distribution of electrons, DFT can provide insights into a molecule's stability, reactivity, and spectroscopic properties. nih.gov
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is an important indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. nih.gov
Another valuable output from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govnih.gov This information is critical for predicting how a molecule will interact with biological targets like proteins and enzymes.
Table 2: Representative DFT-Calculated Parameters for Indazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 4-chloro-1H-indazole researchgate.net | -9.05 | -2.61 | 6.44 |
| 4-fluoro-1H-indazole researchgate.net | -9.10 | -2.64 | 6.46 |
This table presents data for structurally related indazole compounds to illustrate the application of DFT calculations. The values are indicative and would differ for this compound. The calculations were performed using the B3LYP/6-31G++(d,p) method. researchgate.net
The electronic properties of this compound, as would be determined by DFT, are crucial for understanding its potential mechanism of action at a molecular level. The presence of the electron-withdrawing chloro and sulfonamide groups, combined with the aromatic indazole ring system, would create a specific electronic landscape that governs its interactions with biological macromolecules.
Future Perspectives and Research Directions
Development of Novel and Sustainable Synthetic Routes for Indazole-Sulfonamides
The development of efficient and environmentally friendly synthetic methods is paramount for the advancement of indazole-sulfonamide-based drug discovery. researchgate.net Traditional synthetic routes often involve harsh reagents and generate significant waste. researchgate.net Future research will likely focus on several key areas to address these limitations.
One promising avenue is the exploration of greener solvents and catalysts . The use of water as a solvent, for instance, offers a sustainable alternative to volatile organic compounds. researchgate.net Additionally, the development of novel catalytic systems, such as those based on earth-abundant metals, could replace more toxic and expensive catalysts. nih.gov Researchers are also investigating one-pot and tandem reactions that combine multiple synthetic steps into a single, more efficient process, thereby reducing solvent usage and purification efforts. organic-chemistry.org
Furthermore, flow chemistry presents a significant opportunity for the continuous and scalable synthesis of indazole-sulfonamides. This technology allows for precise control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation compared to traditional batch processing.
Recent advancements have already demonstrated the potential of these approaches. For example, methods utilizing copper-catalyzed cyclization and palladium-catalyzed C-H amination have shown promise in constructing the indazole core with high efficiency and functional group tolerance. nih.gov Another innovative approach involves the use of sodium sulfinate as a stable and less toxic sulfur source for the synthesis of sulfonamides in water. researchgate.net
Exploration of New Biological Targets and Disease Indications
While the indazole scaffold is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties, the full spectrum of its therapeutic potential remains to be explored. nih.govsamipubco.com Future research will undoubtedly focus on identifying and validating new biological targets for 6-chloro-1H-indazole-3-sulfonamide and its analogs.
A key area of interest is the targeting of protein kinases , which play crucial roles in cell signaling and are often dysregulated in diseases like cancer. nih.gov While some indazole derivatives have already shown activity against kinases such as Aurora kinases and EGFR, there are numerous other kinases that could be potential targets. nih.govresearchgate.net
Beyond cancer, the exploration of indazole-sulfonamides for other disease indications is a burgeoning field. For instance, their potential as anti-inflammatory agents warrants further investigation, with cyclooxygenase-2 (COX-2) being a potential target. researchgate.net There is also emerging evidence suggesting that indazole derivatives could be developed as neuroprotective agents for conditions like Alzheimer's disease by targeting enzymes such as BACE1 and cholinesterases. nih.gov Additionally, the antileishmanial activity of some indazole derivatives suggests their potential in treating infectious diseases. nih.gov
Application of Advanced Computational Methodologies in Drug Design
The integration of advanced computational methods is revolutionizing the drug discovery process, and the development of indazole-sulfonamide-based therapeutics is no exception. researchgate.netresearchgate.net These in silico techniques offer a rapid and cost-effective means to design and optimize drug candidates.
Molecular docking and virtual screening are powerful tools for identifying potential binding partners for this compound from large compound libraries. researchgate.netmdpi.com These methods predict the binding affinity and mode of interaction between a ligand and a biological target, helping to prioritize compounds for experimental testing.
Molecular dynamics (MD) simulations provide a more dynamic view of ligand-receptor interactions, allowing researchers to study the conformational changes and stability of the complex over time. researchgate.netnih.gov This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.
Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the chemical structure of indazole derivatives with their biological activity. researchgate.net These models can then be used to guide the synthesis of new analogs with improved properties. The use of fragment-based and knowledge-based drug design approaches has already proven successful in identifying potent indazole-based kinase inhibitors. researchgate.net
Investigation of Polypharmacology and Multi-Targeting Approaches
The concept of "one drug, one target" is increasingly being replaced by the idea of polypharmacology , where a single drug molecule is designed to interact with multiple biological targets simultaneously. samipubco.comnih.gov This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. The indazole scaffold is considered a "privileged structure" due to its ability to bind to a variety of biological targets. samipubco.comuni-augsburg.de
Future research will focus on the rational design of indazole-sulfonamides with specific multi-target profiles. For example, a single compound could be engineered to inhibit multiple kinases involved in a particular cancer pathway or to simultaneously target both inflammatory and pain pathways. nih.gov
A notable area of investigation is the potential of indazole derivatives to modulate the activity of membrane transporters , which are often involved in drug resistance. samipubco.comnih.gov By targeting multiple transporters, it may be possible to overcome this significant challenge in cancer therapy. Recent studies have shown that certain indazole derivatives can exhibit cross-target activity against various transporters. nih.gov
Design and Synthesis of Hybrid Molecules Incorporating this compound Scaffold
The creation of hybrid molecules , which combine the this compound scaffold with other pharmacophores, represents a promising strategy for developing novel therapeutics with enhanced properties. This approach, often referred to as scaffold hopping , can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.gov
For instance, by linking the indazole-sulfonamide core to a known inhibitor of a different target, it may be possible to create a dual-action drug. An example of this is the transformation of MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors by hopping from an indole (B1671886) to an indazole scaffold. nih.govrsc.org
Another strategy involves the incorporation of moieties that can improve the drug-like properties of the parent compound, such as solubility or metabolic stability. The synthesis of hybrid molecules containing sulfonamide and triazole moieties has been explored for developing new antimicrobial agents. nih.gov The design and synthesis of these hybrid molecules will require a deep understanding of structure-activity relationships and the application of sophisticated synthetic chemistry techniques.
Q & A
Q. What are the primary synthetic routes for 6-chloro-1H-indazole-3-sulfonamide, and how can purity be optimized?
The synthesis typically involves two steps: (1) chlorination of 1H-indazole at the 6-position using reagents like POCl₃ or NCS, followed by (2) sulfonamide introduction at the 3-position via reaction with sulfonyl chlorides. Key parameters for optimizing purity include temperature control (e.g., maintaining 0–5°C during sulfonylation) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Continuous flow reactors can enhance scalability and reduce side products .
Q. What analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., 6-Cl and 3-sulfonamide groups).
- LC-MS : Validates molecular weight (MW 247.68 g/mol) and detects impurities.
- X-ray crystallography : Resolves 3D structure using programs like SHELXL for refinement .
- HPLC : Purity assessment (>98% for biological assays) .
Q. What safety protocols are recommended for handling this compound in the lab?
Use PPE (nitrile gloves, safety goggles), work in a fume hood, and avoid skin contact. In case of exposure, rinse with water for 15+ minutes and consult a physician. Store in airtight containers at 4°C to prevent degradation .
Advanced Research Questions
Q. How can molecular docking elucidate the kinase inhibitory mechanism of this compound?
Docking software (e.g., AutoDock Vina) can predict binding affinities to kinase targets like MAPK1. Key steps:
- Target preparation : Retrieve MAPK1 crystal structure (PDB ID 4QTB) and remove water molecules.
- Ligand optimization : Minimize energy of this compound using DFT.
- Validation : Compare docking scores with known inhibitors (e.g., sorafenib) and validate via SPR or ITC binding assays .
Q. How should researchers resolve contradictions between in vitro and in vivo activity data for this compound?
Contradictions may arise from bioavailability or metabolic instability. Strategies include:
- Pharmacokinetic profiling : Assess plasma stability (e.g., liver microsomes) and logP (target ~2–3 for CNS penetration).
- Structural analogs : Compare with 6-bromo or 4-fluoro derivatives to identify metabolic soft spots .
- Orthogonal assays : Use thermal shift assays (TSA) alongside enzymatic inhibition studies to confirm target engagement .
Q. What design considerations are critical for comparative studies with structural analogs (e.g., 6-bromo-indazole derivatives)?
- Substitution effects : Chlorine’s electronegativity vs. bromine’s bulk may alter kinase selectivity (e.g., IC₅₀ shifts in VEGFR2 assays).
- Tautomer stability : Assess 1H vs. 2H-indazole forms via pH-dependent NMR to rule out tautomer-driven activity differences .
- Control groups : Include unsubstituted indazole and sulfonamide-free analogs to isolate functional group contributions .
Q. How can crystallographic data refine the structural understanding of this compound?
Using SHELX programs:
- SHELXD : Solve phase problems via Patterson methods for small-molecule crystals.
- SHELXL : Refine anisotropic displacement parameters and validate H-bonding networks (e.g., sulfonamide O···H-N interactions) .
- Validation : Check R-factor (<0.05) and residual density maps to confirm absence of disorder .
Q. What experimental approaches validate the compound’s role in cancer pathway modulation?
- Transcriptomics : RNA-seq of treated cancer cells (e.g., MDA-MB-231) to identify downregulated kinases.
- Western blotting : Quantify phosphorylation changes in MAPK/ERK pathways.
- CRISPR knockouts : Silence MAPK1 to confirm target specificity .
Methodological Notes
- Data contradiction analysis : Apply multivariate regression to disentangle confounding variables (e.g., solvent effects in bioassays) .
- High-throughput screening : Use 96-well plates with ATP-Glo assays to screen kinase panels (e.g., 50+ kinases at 10 µM compound concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
